molecular formula C11H10N4O4 B14280990 Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate CAS No. 133902-67-7

Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate

Cat. No.: B14280990
CAS No.: 133902-67-7
M. Wt: 262.22 g/mol
InChI Key: RFBGFZQWTGSBQS-UHFFFAOYSA-N
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Description

Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The specific steps are as follows:

    Preparation of 4-nitrophenyl azide: This is achieved by reacting 4-nitroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield 4-nitrophenyl azide.

    Cycloaddition Reaction: The 4-nitrophenyl azide is then reacted with ethyl propiolate in the presence of a copper catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

    Cycloaddition: The triazole ring can participate in further cycloaddition reactions to form more complex structures.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

    Cycloaddition: Various alkynes and azides, copper catalysts.

Major Products:

    Reduction: Ethyl 1-(4-aminophenyl)triazole-4-carboxylate.

    Hydrolysis: 1-(4-nitrophenyl)triazole-4-carboxylic acid.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The triazole ring can form stable complexes with metal ions, which can enhance its biological activity .

Comparison with Similar Compounds

Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate can be compared with other triazole derivatives:

Uniqueness: this compound is unique due to the presence of both the nitro group and the ester group, which provide a combination of electronic and steric effects that can be exploited in various chemical reactions and applications.

Properties

CAS No.

133902-67-7

Molecular Formula

C11H10N4O4

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 1-(4-nitrophenyl)triazole-4-carboxylate

InChI

InChI=1S/C11H10N4O4/c1-2-19-11(16)10-7-14(13-12-10)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3

InChI Key

RFBGFZQWTGSBQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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